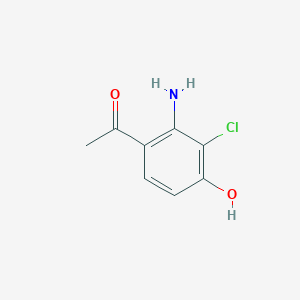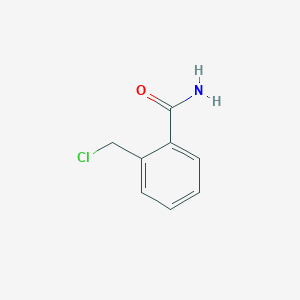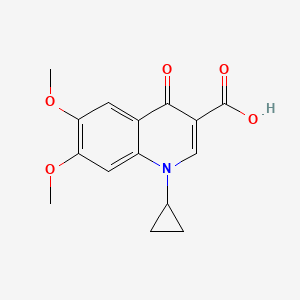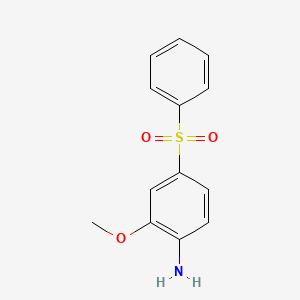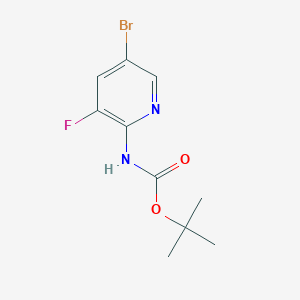
Tert-butyl 5-bromo-3-fluoropyridin-2-ylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 5-bromo-3-fluoropyridin-2-ylcarbamate is a chemical compound that belongs to the class of fluorinated pyridines
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction, where a fluorine atom is introduced into the pyridine ring using fluorinating agents such as tetra-n-butylammonium fluoride (TBAF) and sulfuric acid as a catalyst . The bromine atom is then introduced through a bromination reaction using bromine or N-bromosuccinimide (NBS) as the brominating agent .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl 5-bromo-3-fluoropyridin-2-ylcarbamate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or fluorine atoms are replaced by other substituents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Fluorinating Agents: TBAF, sulfuric acid
Brominating Agents: Bromine, NBS
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted pyridines, while oxidation and reduction reactions can produce different oxidation states and derivatives of the compound .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, Tert-butyl 5-bromo-3-fluoropyridin-2-ylcarbamate is used as a building block for the synthesis of more complex fluorinated pyridines and other heterocyclic compounds . Its unique chemical properties make it valuable for developing new materials and catalysts.
Biology and Medicine
In biology and medicine, this compound is studied for its potential as a pharmacological agent. Fluorinated pyridines are known for their biological activity, and this compound may exhibit similar properties, making it a candidate for drug development and other therapeutic applications .
Industry
In the industrial sector, this compound is used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals . Its unique chemical properties make it valuable for developing new products with enhanced performance and stability.
Wirkmechanismus
The mechanism of action of Tert-butyl 5-bromo-3-fluoropyridin-2-ylcarbamate involves its interaction with specific molecular targets and pathways. The compound’s fluorine and bromine atoms can influence its binding affinity and selectivity for various biological targets, such as enzymes and receptors . These interactions can modulate the activity of these targets, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Bromo-5-fluoropyridine
- 3-Bromo-5-fluoropyridine-2-carboxylic acid
- 2-(Pyridin-2-yl) Pyrimidine Derivatives
Uniqueness
Tert-butyl 5-bromo-3-fluoropyridin-2-ylcarbamate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The presence of both bromine and fluorine atoms enhances its reactivity and potential for various applications compared to other similar compounds .
Eigenschaften
Molekularformel |
C10H12BrFN2O2 |
|---|---|
Molekulargewicht |
291.12 g/mol |
IUPAC-Name |
tert-butyl N-(5-bromo-3-fluoropyridin-2-yl)carbamate |
InChI |
InChI=1S/C10H12BrFN2O2/c1-10(2,3)16-9(15)14-8-7(12)4-6(11)5-13-8/h4-5H,1-3H3,(H,13,14,15) |
InChI-Schlüssel |
SYXJZMVDSCLULC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C=N1)Br)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


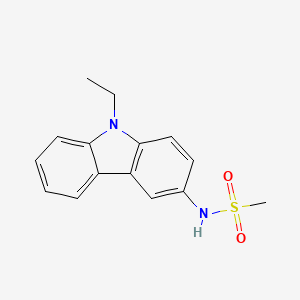
![2-(Prop-2-yn-1-yl)-4-[(triethylsilyl)oxy]cyclopent-2-en-1-one](/img/structure/B8583090.png)
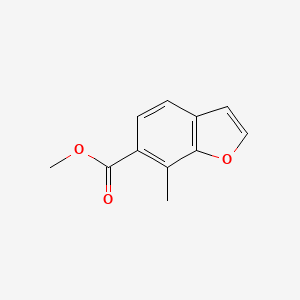
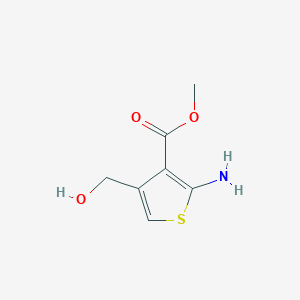
![7-[4-(2-butoxyethoxy)phenyl]-1-propyl-N-[4-[[N-methyl-N-(tetrahydropyran-4-yl)amino]methyl]phenyl]-2,3-dihydro-1H-1-benzazepine-4-carboxamide](/img/structure/B8583114.png)
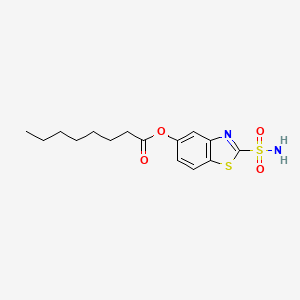
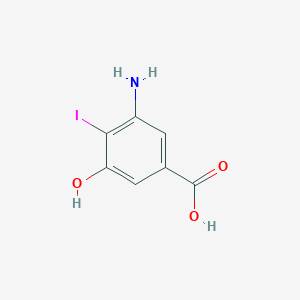
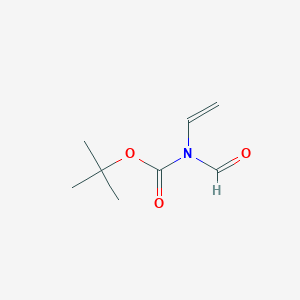
![Ethyl 4-amino-2,6-dimethylthieno[2,3-b]pyridine-5-carboxylate](/img/structure/B8583135.png)
![4-({[tert-Butyl(diphenyl)silyl]oxy}methyl)phenol](/img/structure/B8583139.png)
